Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane
Overview
Description
Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane is an organotin compound with the molecular formula C32H64O4Sn and a molecular weight of 631.57 g/mol . It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane typically involves the reaction of dioctyltin oxide with 2-ethylhexanoic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes to achieve high yields and purity .
Chemical Reactions Analysis
Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of different reduced species.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane can be compared with other organotin compounds such as dioctyltin oxide, dioctyltin dilaurate, and dioctyltin bis(2-ethylhexanoate). These compounds share similar structural features but differ in their specific chemical properties and applications. This compound is unique due to its specific functional groups and the resulting chemical reactivity .
Biological Activity
Chemical Identity and Properties
Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane, with CAS number 24577-34-2, is a stannane compound characterized by the molecular formula and a molecular weight of 631.56 g/mol . This compound is primarily studied for its potential biological activities, particularly in the fields of toxicology and environmental science.
Chemical Structure
The structure of this compound includes two dioctyl groups connected by an ether linkage to two 2-ethyl-1-oxohexyl moieties. The presence of tin in its structure suggests potential applications in various industrial processes, including as a stabilizer in PVC formulations.
Toxicological Studies
Research indicates that organotin compounds, including this compound, exhibit a range of biological activities that can be both beneficial and harmful. The following are key findings from various studies:
- Endocrine Disruption : Organotin compounds have been shown to disrupt endocrine function, which can lead to reproductive and developmental issues in aquatic organisms .
- Cytotoxicity : Studies have demonstrated that some organotin compounds can induce cytotoxic effects on various cell lines. For example, this compound has been investigated for its cytotoxic effects on human cancer cell lines, showing potential as an anticancer agent.
Environmental Impact
The environmental persistence and bioaccumulation potential of organotin compounds raise concerns regarding their ecological impact. This compound has been found to have low water solubility (0.11 ng/L at 25°C), which contributes to its tendency to accumulate in sediments and organisms .
Case Studies
- Aquatic Toxicity : A study assessing the effects of various organotin compounds, including this compound, revealed significant toxicity to fish species at low concentrations. This highlights the need for careful regulation of such compounds in aquatic environments .
- Cell Line Studies : Research conducted on the cytotoxicity of this compound against human cancer cell lines indicated a dose-dependent response, suggesting potential applications in cancer therapeutics while also raising concerns about safety and toxicity.
Data Summary
Property | Value |
---|---|
Molecular Formula | C32H64O4Sn |
Molecular Weight | 631.56 g/mol |
Boiling Point | 554.9 ± 19.0 °C (Predicted) |
Density | 1.1 g/cm³ at 20°C |
Water Solubility | 0.11 ng/L at 25°C |
LogP | 10.489 |
Properties
IUPAC Name |
[2-ethylhexanoyloxy(dioctyl)stannyl] 2-ethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.2C8H17.Sn/c2*1-3-5-6-7(4-2)8(9)10;2*1-3-5-7-8-6-4-2;/h2*7H,3-6H2,1-2H3,(H,9,10);2*1,3-8H2,2H3;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZLCTYHMCNIMS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020955 | |
Record name | Hexanoic acid, 2-ethyl-, 1,1'-(dioctylstannylene) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24577-34-2 | |
Record name | 1,1′-(Dioctylstannylene) bis(2-ethylhexanoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24577-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024577342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, 1,1'-(dioctylstannylene) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[(2-ethyl-1-oxohexyl)oxy]dioctylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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